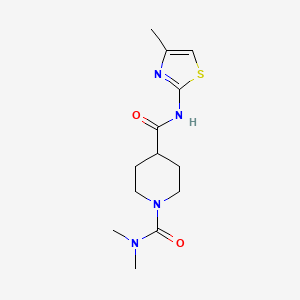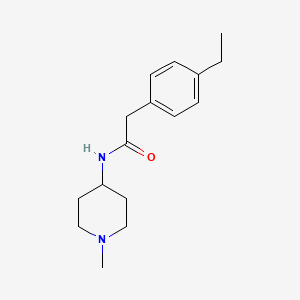![molecular formula C21H27N3O3 B5409969 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5409969.png)
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine, also known as PIM-1 inhibitor, is a small molecule compound that has been studied for its potential as a therapeutic agent in cancer treatment. It works by inhibiting the activity of the PIM-1 kinase, which is a protein that is often overexpressed in cancer cells.
Mécanisme D'action
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor works by inhibiting the activity of the this compound kinase, which is a protein that is often overexpressed in cancer cells. This compound kinase plays a role in promoting cell proliferation and survival, and its overexpression has been linked to the development and progression of cancer. By inhibiting this compound kinase, this compound inhibitor can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In addition, this compound inhibitor has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor in lab experiments is its specificity for this compound kinase. This allows researchers to study the effects of inhibiting this compound kinase without affecting other cellular processes. However, one limitation of using this compound inhibitor is its potential toxicity to non-cancerous cells. This can make it difficult to determine the optimal dosage and treatment regimen for cancer patients.
Orientations Futures
There are several future directions for 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor research. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the identification of biomarkers that can predict which patients will respond best to this compound inhibitor treatment. In addition, researchers are exploring the potential of combining this compound inhibitor with other cancer treatments to enhance their effectiveness. Finally, there is interest in studying the role of this compound kinase in other diseases, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
The synthesis of 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor involves several steps, including the reaction of 3-methoxybenzaldehyde with morpholine, followed by the addition of 2-bromoethyl isopropyl carbonate and 2-isopropyl-4-methyl-5-pyrimidinecarboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including prostate, breast, and leukemia. In addition, this compound inhibitor has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-(4-methyl-2-propan-2-ylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14(2)20-22-12-19(15(3)23-20)21(25)24-8-9-27-18(13-24)11-16-6-5-7-17(10-16)26-4/h5-7,10,12,14,18H,8-9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFZUEFUQXYPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409886.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5409889.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]phenylalanine](/img/structure/B5409899.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B5409907.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine](/img/structure/B5409915.png)
![2-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5409917.png)
![2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5409924.png)


![2-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5409943.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5409954.png)

![4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}morpholine](/img/structure/B5409976.png)
![4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperazin-2-one](/img/structure/B5410000.png)